molecular formula C10H5F2NO B11904548 5,8-Difluoroquinoline-2-carbaldehyde CAS No. 1266835-21-5

5,8-Difluoroquinoline-2-carbaldehyde

Cat. No.: B11904548
CAS No.: 1266835-21-5
M. Wt: 193.15 g/mol
InChI Key: PHLSHYBNZBUVQL-UHFFFAOYSA-N
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Description

5,8-Difluoroquinoline-2-carbaldehyde: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry, materials science, and various industrial applications due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,8-Difluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline at the 5 and 8 positions, followed by formylation at the 2 position. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile or dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,8-Difluoroquinoline-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: 5,8-Difluoroquinoline-2-carboxylic acid.

    Reduction: 5,8-Difluoroquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

5,8-Difluoroquinoline-2-carbaldehyde is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. Its unique reactivity makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms.

Biology and Medicine:

The compound’s potential biological activities, such as antibacterial, antiviral, and anticancer properties, make it a subject of interest in medicinal chemistry. It is used in the design and synthesis of new pharmaceutical agents targeting various diseases.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its incorporation into polymers and liquid crystals enhances their performance and stability.

Mechanism of Action

The mechanism of action of 5,8-Difluoroquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with specific molecular targets such as DNA, proteins, or cell membranes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to improved biological activity.

Comparison with Similar Compounds

  • 5-Fluoroquinoline-2-carbaldehyde
  • 8-Fluoroquinoline-2-carbaldehyde
  • 5,7-Difluoroquinoline-2-carbaldehyde

Comparison:

5,8-Difluoroquinoline-2-carbaldehyde is unique due to the presence of two fluorine atoms at the 5 and 8 positions, which significantly influence its chemical reactivity and biological activity. Compared to its mono-fluorinated counterparts, it exhibits enhanced stability and selectivity in various reactions. The difluorination also provides a distinct electronic environment, making it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

1266835-21-5

Molecular Formula

C10H5F2NO

Molecular Weight

193.15 g/mol

IUPAC Name

5,8-difluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5F2NO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H

InChI Key

PHLSHYBNZBUVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C=O)F)F

Origin of Product

United States

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